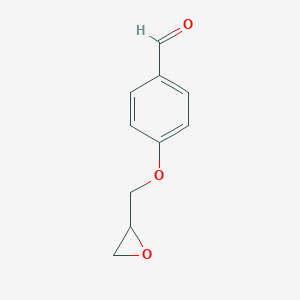

4-(Oxiran-2-ylmethoxy)benzaldehyde

描述

Contextualization within Oxirane and Benzaldehyde (B42025) Chemistry

The chemical behavior of 4-(Oxiran-2-ylmethoxy)benzaldehyde is best understood by considering the individual chemistries of its constituent functional groups: the oxirane and the benzaldehyde.

Oxirane Chemistry: Oxiranes, or epoxides, are three-membered cyclic ethers. fiveable.me Their defining characteristic is a high degree of ring strain, which makes them highly reactive towards nucleophiles. fiveable.me This reactivity is the cornerstone of their synthetic utility, as the ring can be readily opened by a wide range of nucleophilic reagents, including alcohols, amines, and thiols, to generate a variety of functionalized products. fiveable.me The ring-opening can be catalyzed by either acid or base and offers a powerful method for introducing a 1,2-difunctionalized moiety into a molecule. Epoxides are therefore considered important intermediates for the construction of more complex molecular frameworks. fiveable.meresearchgate.net

Benzaldehyde Chemistry: Benzaldehyde, the simplest aromatic aldehyde, is characterized by the carbonyl group (C=O) attached to a benzene (B151609) ring. The aldehyde functional group is highly versatile and can undergo a wide range of chemical reactions. These include oxidation to form a carboxylic acid, reduction to yield a benzyl (B1604629) alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the aldol (B89426) condensation, Wittig reaction, and Grignard reactions. Furthermore, the aromatic ring of benzaldehyde can undergo electrophilic substitution reactions, although the aldehyde group is deactivating.

By possessing both an oxirane ring and a benzaldehyde group, this compound is a hybrid molecule that capitalizes on the reactivity profiles of both functional groups. This allows for a rich and diverse reaction chemistry.

Strategic Importance as a Bifunctional Organic Intermediate

The strategic importance of this compound lies in its capacity to act as a bifunctional intermediate. This dual functionality allows for selective and sequential chemical transformations, making it a valuable tool in multistep organic synthesis. Chemists can choose to react one functional group while leaving the other intact for a subsequent transformation, a concept known as orthogonal protection-deprotection strategy, although in this case, it's the inherent reactivity difference that is often exploited.

For instance, the aldehyde group can be selectively transformed, for example, into an oxime or an imine, while the epoxide ring is preserved for a later ring-opening reaction. Conversely, the epoxide can be opened by a nucleophile without affecting the aldehyde, leading to the introduction of a new side chain.

This versatility makes this compound a key starting material in the synthesis of:

Polymers: The epoxide moiety can participate in ring-opening polymerization, while the aldehyde group can be used for cross-linking or further functionalization of the resulting polymer.

Complex Organic Molecules: It serves as an intermediate in the synthesis of more elaborate molecules where both functionalities are required for building the target structure. Its ability to undergo diverse chemical transformations makes it valuable in the preparation of various organic compounds.

The dual nature of this compound allows for the construction of molecules with distinct domains, originating from the separate reactivity of the aldehyde and the epoxide. This makes it a strategic component in the design and synthesis of functional materials and complex organic structures.

Table 2: Chemical Reactivity of Functional Groups

| Functional Group | Type of Reaction | Common Reagents | Product Type |

|---|---|---|---|

| Aldehyde | Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohol | |

| Oxirane (Epoxide) | Nucleophilic Ring-Opening | Amines, Alcohols, Thiols, Water | Dihydroxy compounds, Amino alcohols, etc. fiveable.me |

Structure

3D Structure

属性

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKABUBSGYOQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxiran 2 Ylmethoxy Benzaldehyde

Established Synthetic Routes and Reaction Mechanisms

The most common and well-documented methods for preparing 4-(oxiran-2-ylmethoxy)benzaldehyde involve nucleophilic substitution reactions and modifications of related aromatic aldehydes.

Nucleophilic Substitution via 4-Hydroxybenzaldehyde (B117250) and Epichlorohydrin (B41342)

A primary and widely utilized method for synthesizing this compound involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin. This reaction is a classic example of Williamson ether synthesis, followed by an intramolecular nucleophilic substitution to form the epoxide ring.

The reaction is typically carried out under basic conditions, which are essential for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. The choice of base, solvent, and temperature plays a crucial role in optimizing the reaction yield and minimizing side products.

Common bases used include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). The reaction can be performed in various solvents, such as water, ethanol (B145695), or dimethylformamide (DMF). mdpi.com Temperature control is also a critical parameter. The initial addition of epichlorohydrin is often done at low temperatures (e.g., under ice-cooling) to manage the exothermic nature of the reaction, followed by stirring at room temperature for an extended period to ensure completion.

Optimization of these parameters is key to maximizing the yield. For instance, a representative procedure involves dissolving 4-hydroxybenzaldehyde in a 2M NaOH solution and adding epichlorohydrin dropwise while cooling with ice. The mixture is then stirred at room temperature for 24 hours. Another approach utilizes potassium carbonate as the base in a solvent like DMF, with the reaction temperature maintained between 60–80°C. Purification is typically achieved through column chromatography.

Interactive Data Table: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde |

| Reagent | Epichlorohydrin | Epichlorohydrin |

| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) |

| Solvent | 2M Aqueous Solution | Dimethylformamide (DMF) |

| Temperature | Ice-cooling, then room temp. | 60–80°C |

| Molar Ratio | 1:1 | Not specified |

| Purification | Column Chromatography | Column Chromatography |

The formation of the epoxide ring proceeds through a two-step mechanism. First, the phenoxide ion, generated from 4-hydroxybenzaldehyde in the presence of a base, acts as a nucleophile and attacks the least sterically hindered carbon of epichlorohydrin in an SN2 reaction. This ring-opening of the epoxide on epichlorohydrin is followed by an intramolecular nucleophilic substitution. The resulting alkoxide ion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the new three-membered epoxide ring. wikipedia.orglibretexts.org This intramolecular cyclization is favored due to the proximity of the reacting groups. The significant ring strain of approximately 25 kcal/mol in epoxides makes them highly reactive. masterorganicchemistry.com

Synthesis from Vanillin (B372448) Derivatives: 3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde (B8683491)

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-sourced compound, serves as a precursor for the synthesis of related oxirane-containing benzaldehydes, such as 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde. researchgate.netnih.gov The synthetic strategy is analogous to the one using 4-hydroxybenzaldehyde, involving the alkylation of the phenolic hydroxyl group.

The synthesis of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde from vanillin follows a similar protocol to the synthesis from 4-hydroxybenzaldehyde. Vanillin is treated with epichlorohydrin in the presence of a base. The methoxy (B1213986) group at the 3-position of the aromatic ring influences the electronic properties of the molecule but does not fundamentally alter the reaction mechanism at the 4-hydroxyl group.

A general procedure would involve dissolving vanillin in a suitable solvent with a base, followed by the addition of epichlorohydrin. For instance, a method for a similar phenacyloxy benzaldehyde (B42025) derivative involves dissolving the starting hydroxybenzaldehyde derivative in ethanol with triethylamine (B128534) as a catalyst, followed by the addition of the alkylating agent at room temperature. orientjchem.org The reaction mixture is then typically purified by recrystallization. orientjchem.org The presence of the methoxy group can be leveraged to create a variety of vanillin-based derivatives with diverse applications. researchgate.netresearchgate.net

Alkylation and Epoxidation Strategies for Related Heterocyclic Systems

The fundamental principles of alkylation and epoxidation used for the synthesis of this compound are applicable to a broader range of heterocyclic systems.

Alkylation of phenolic hydroxyl groups is a common strategy. This can be achieved using various alkylating agents in the presence of a base. For example, 4-hydroxybenzaldehyde can be reacted with propargyl bromide in the presence of potassium carbonate to yield 4-(2-propynyloxy)benzaldehyde. prepchem.com Enolates, formed from aldehydes or ketones, can also act as nucleophiles in SN2 reactions to achieve α-alkylation, forming a carbon-carbon bond. libretexts.org

Epoxidation, the formation of an epoxide ring, can be accomplished through several methods. One common strategy is the epoxidation of an alkene using a peroxy acid. Another important route is the intramolecular cyclization of a halohydrin, which is formed by the reaction of an alkene with a halogen and water. masterorganicchemistry.com This intramolecular SN2 reaction is driven by the formation of a more stable C-O bond, which compensates for the ring strain of the resulting epoxide. wikipedia.org The reactivity of epoxides allows for subsequent ring-opening reactions with a wide array of nucleophiles, making them valuable intermediates in organic synthesis. wikipedia.orgmdpi.com

Regioselective Synthesis of Oxirane-Functionalized Phthalazine (B143731) Derivatives

The synthesis of phthalazine derivatives often begins with starting materials like phthalic anhydride (B1165640) or substituted benzaldehydes, which undergo cyclization with hydrazine. researchgate.net Another established method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on a pre-formed phthalazine ring. nih.govresearchgate.net

For instance, 1-chlorophthalazine (B19308) can be reacted with various nucleophiles to create substituted phthalazine derivatives. nih.gov While a direct reaction using this compound is not explicitly detailed, a plausible synthetic route could involve the reaction of a 1-chlorophthalazine intermediate with the phenolic hydroxyl group of 4-(oxiran-2-ylmethoxy)phenol, which can be formed by the reduction of the aldehyde group of this compound. This nucleophilic substitution reaction would regioselectively form the desired ether linkage, yielding an oxirane-functionalized phthalazine derivative. The reaction typically proceeds via an ipso addition of the nucleophile, followed by the elimination of the chlorine atom. nih.gov

Purification Techniques and Yield Optimization

The effective synthesis of this compound relies on optimized reaction conditions and robust purification methods. The primary synthesis involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin under basic conditions.

Yield Optimization: Several factors are critical for maximizing the yield of the final product.

Catalyst Selection : The use of anhydrous potassium carbonate (K₂CO₃) as a base is preferred as it helps to minimize the hydrolysis of epichlorohydrin, a common side reaction when using aqueous sodium hydroxide (NaOH).

Stoichiometry : Employing a significant excess of epichlorohydrin can drive the reaction to completion, ensuring that the phenolic starting material is fully converted.

Solvent Conditions : Some protocols utilize solvent-free conditions, which can improve reaction kinetics, although this may necessitate longer reaction times.

Purification Techniques: After the reaction, purification is crucial to remove unreacted starting materials and byproducts.

Column Chromatography : This is a highly effective method for achieving high purity. A common solvent system for elution is a mixture of petroleum ether and ethyl acetate (B1210297).

Recrystallization : To obtain a crystalline solid suitable for detailed analysis like X-ray crystallography, recrystallization from a solvent mixture such as dichloromethane/hexane can be employed.

A representative laboratory procedure involves reacting 4-hydroxybenzaldehyde with epichlorohydrin in the presence of 2M NaOH, followed by extraction with dichloromethane. The crude product is then purified using column chromatography to yield a white solid.

Table 1: Key Parameters for Synthesis and Purification

| Parameter | Detail | Purpose / Finding | Reference |

|---|---|---|---|

| Starting Materials | 4-hydroxybenzaldehyde, Epichlorohydrin | Core reactants for the etherification reaction. | |

| Catalyst | Anhydrous K₂CO₃ or NaOH | K₂CO₃ minimizes hydrolysis of epichlorohydrin, optimizing yield. | |

| Purification Method 1 | Column Chromatography | Eluent: Petroleum ether/ethyl acetate (2:1). Effective for removing impurities. | |

| Purification Method 2 | Recrystallization | Solvent: Dichloromethane/hexane (1:1). Produces crystalline solid. |

Chiral Synthesis and Stereochemical Control

The oxirane ring in this compound contains a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S).

Enantioselective Approaches in Synthesis

Standard synthesis methods typically utilize racemic epichlorohydrin, which results in a racemic mixture of (R)- and (S)-4-(oxiran-2-ylmethoxy)benzaldehyde. Achieving stereochemical control to produce a specific enantiomer requires specialized chiral synthesis strategies.

While specific literature on the direct enantioselective synthesis of this exact molecule is limited, the general principles of asymmetric synthesis can be applied. A common and effective strategy would be to use an enantiomerically pure starting material. The synthesis could be performed using either (R)-epichlorohydrin or (S)-epichlorohydrin, which would, in turn, yield the corresponding (R) or (S) enantiomer of the final product. This approach is widely used in the synthesis of chiral pharmaceuticals where only one enantiomer provides the desired biological activity. For example, the synthesis of chiral thiiranes, which are structurally related to oxiranes, has been successfully achieved to produce specific enantiomers. google.com

Chemical Reactivity and Transformation Pathways of 4 Oxiran 2 Ylmethoxy Benzaldehyde

Reactivity of the Epoxide Moiety

The three-membered ring of the epoxide group is characterized by significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.commasterorganicchemistry.com This reactivity is a cornerstone of the compound's synthetic utility.

Nucleophilic Ring-Opening Reactions

The epoxide ring of 4-(Oxiran-2-ylmethoxy)benzaldehyde can be readily opened by a variety of nucleophiles. These reactions can proceed under either acidic or basic conditions. researchgate.net Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. masterorganicchemistry.comlibretexts.org

The reaction of the epoxide ring with amines, known as aminolysis, is a common method for the synthesis of amino alcohols. Amines, acting as nucleophiles, attack and open the epoxide ring. libretexts.org For instance, the reaction with secondary amines can lead to the formation of valuable intermediates. This reaction is a key step in the synthesis of various biologically active molecules. mdpi.com The general mechanism involves the nucleophilic attack of the amine on one of the epoxide carbons, followed by protonation of the resulting alkoxide.

Alcohols can act as nucleophiles to open the epoxide ring, a process known as alcoholysis, which results in the formation of hydroxy ethers. researchgate.net This reaction can be catalyzed by either acids or bases. libretexts.orgresearchgate.net Under basic conditions, an alkoxide ion (RO⁻) attacks the less substituted carbon of the epoxide. masterorganicchemistry.commasterorganicchemistry.com Other nucleophiles such as water (hydrolysis to form diols), thiols, and Grignard reagents can also effectively open the epoxide ring, leading to a diverse range of functionalized products. masterorganicchemistry.comlibretexts.org The reaction with Grignard reagents is particularly useful as it allows for the formation of new carbon-carbon bonds. libretexts.org

Polymerization and Crosslinking Reactions

The ability of the epoxide ring to undergo ring-opening polymerization is a significant aspect of the reactivity of this compound. This property allows it to be used as a monomer or a crosslinking agent in the formation of epoxy resins and other polymers. The polymerization can be initiated by acids, bases, or other nucleophiles, leading to the formation of polyethers with pendant benzaldehyde (B42025) groups. These aldehyde functionalities can then be further modified, offering a route to functional polymers.

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in this compound provides another site for chemical transformations, largely independent of the epoxide ring's reactivity. Aldehydes are generally more reactive towards nucleophilic addition than ketones. libretexts.orglibretexts.org

Oxidation Reactions

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. A common reagent for this purpose is potassium permanganate (B83412) (KMnO₄). The product of this oxidation is 4-(oxiran-2-ylmethoxy)benzoic acid. This reaction is a standard transformation in organic chemistry and provides a route to bifunctional molecules containing both an epoxide and a carboxylic acid group.

Formation of 4-(Oxiran-2-ylmethoxy)benzoic Acid

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 4-(oxiran-2-ylmethoxy)benzoic acid. This transformation is a key step in the synthesis of various derivatives where a carboxylic acid moiety is required for further reactions, such as esterification or amidation.

A notable method for this oxidation involves the use of hydrogen peroxide. smolecule.com This process is recognized for its efficiency and simplicity, providing a high yield of the desired product. smolecule.com The reaction typically proceeds by stirring the starting material with hydrogen peroxide at room temperature. smolecule.com

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Hydrogen peroxide | 4-(Oxiran-2-ylmethoxy)benzoic acid | ~86% | smolecule.com |

This selective oxidation highlights the ability to modify the aldehyde group while preserving the integrity of the reactive epoxide ring, a crucial aspect for subsequent synthetic steps. The resulting 4-(oxiran-2-ylmethoxy)benzoic acid is a valuable building block, particularly as a monomer in the synthesis of epoxy resins and as a precursor in pharmaceutical development. smolecule.com

Reduction Reactions

The aldehyde group in this compound is susceptible to reduction to a primary alcohol, a common transformation in organic synthesis. This reaction provides an alternative pathway for creating new derivatives by modifying the aldehyde functionality.

The reduction of the aldehyde group in this compound yields 4-(oxiran-2-ylmethoxy)benzyl alcohol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) is a common reagent for the selective reduction of aldehydes in the presence of other functional groups. nih.gov To prevent undesired side reactions, such as rearrangement, the reaction can be quenched with a weak acid. nih.gov

Table 2: Reduction of this compound

| Reactant | Product | Reagent(s) | Notes | Reference |

| This compound | 4-(Oxiran-2-ylmethoxy)benzyl alcohol | e.g., Sodium Borohydride (NaBH4) | Selective reduction of the aldehyde |

The resulting benzyl (B1604629) alcohol can then be used in further synthetic modifications, such as etherification or esterification reactions, expanding the range of accessible derivatives from the parent aldehyde.

Condensation Reactions

The aldehyde group of this compound readily participates in condensation reactions, a class of reactions where two molecules combine with the loss of a small molecule, such as water. These reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base, to form a new carbon-carbon double bond. beilstein-journals.orgnih.gov In the case of this compound, this reaction provides a pathway to a variety of substituted alkene derivatives, while retaining the epoxide ring for potential subsequent transformations. The reaction is typically catalyzed by a base like piperidine (B6355638). beilstein-journals.org

Table 3: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type | Reference |

| This compound | e.g., Malononitrile, Malonates | Base (e.g., Piperidine) | Substituted (E)-2-cyano-3-(4-(oxiran-2-ylmethoxy)phenyl)acrylate | beilstein-journals.orgnih.gov |

The products of the Knoevenagel condensation can serve as versatile intermediates for the synthesis of more complex heterocyclic and carbocyclic systems.

This compound reacts with primary aromatic amines to form Schiff bases, also known as azomethines or imines. mediresonline.orgproquest.com This condensation reaction involves the formation of a carbon-nitrogen double bond, replacing the carbonyl group of the aldehyde. mediresonline.orgproquest.com These reactions can sometimes be performed under solvent-free conditions by grinding the solid reactants together. rsc.org

The general reaction is as follows: this compound + Ar-NH₂ → 4-(Oxiran-2-ylmethoxy)benzylidene-Ar-amine + H₂O

The resulting Schiff bases are of interest due to their wide range of biological activities and applications in various fields. mediresonline.orgnih.gov The presence of the epoxide ring in these Schiff bases offers a site for further chemical modification.

Table 4: Schiff Base Formation from this compound

| Reactant 1 | Reactant 2 (Aromatic Amine) | Product Type | Reference |

| This compound | Various Aromatic Amines | N-(4-(oxiran-2-ylmethoxy)benzylidene)arylamine | mediresonline.orgproquest.com |

Dual Functional Group Reactivity and Chemoselectivity Studies

The presence of both an aldehyde and an epoxide group in this compound presents opportunities for studying chemoselectivity, where a reagent can selectively react with one functional group over the other. This selectivity is crucial for designing efficient synthetic routes to complex molecules.

For example, the aldehyde can be selectively oxidized to a carboxylic acid or reduced to an alcohol without affecting the epoxide ring. smolecule.com Conversely, the epoxide ring can undergo nucleophilic ring-opening reactions while leaving the aldehyde group intact. The choice of reagents and reaction conditions dictates which functional group will react. For instance, mild reducing agents like sodium borohydride will typically reduce the aldehyde without opening the epoxide ring. Stronger reducing agents or conditions that favor nucleophilic attack on the epoxide could lead to reactions at both sites.

The ability to control the reactivity of these two functional groups independently makes this compound a highly valuable and versatile building block in organic synthesis, allowing for the stepwise construction of complex molecular architectures.

Dimerization and Oligomerization Reactions

The aldehyde functionality of this compound and its derivatives is a key reactive site for dimerization and oligomerization. These reactions offer pathways to novel molecular structures with potential applications in polymer chemistry and materials science.

Ruthenium-Catalyzed Tishchenko Dimerization of Vanillin (B372448) Epoxide Derivatives

Recent research has demonstrated the effective dimerization of vanillin derivatives containing epoxide functionalities through a ruthenium-catalyzed Tishchenko reaction. This transformation is particularly significant as it provides a bio-based alternative to petrochemicals like bisphenol A (BPA). rsc.org In a notable study, a vanillin derivative bearing an epoxide group, structurally analogous to this compound, was successfully dimerized to yield an epoxy divanillin ester (EDVE). rsc.orgrsc.org

The reaction is catalyzed by a ruthenium complex, which facilitates the disproportionation of two aldehyde molecules into an ester. This catalytic approach is advantageous as it proceeds under milder conditions compared to traditional base-catalyzed Tishchenko reactions, which could potentially harm the sensitive epoxide ring. rsc.org The resulting dimer, EDVE, possesses two epoxide functionalities, making it a valuable monomer for the synthesis of epoxy thermoset resins. rsc.orgrsc.org The curing of this bio-based epoxy resin with a suitable hardener, such as Jeffamine D-400, leads to the formation of a cross-linked polymer network with desirable thermal and mechanical properties. rsc.org

Table 1: Ruthenium-Catalyzed Tishchenko Dimerization of a Vanillin Epoxide Derivative

| Reactant | Catalyst | Product | Yield |

| Vanillin Epoxide Derivative | Ruthenium Complex | Epoxy Divanillin Ester (EDVE) | High |

Data synthesized from research on vanillin derivatives.

Cycloaddition Reactions

The chemical structure of this compound allows it to participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds with significant potential in medicinal chemistry and materials science.

1,3-Dipolar Cycloaddition for Triazole Synthesis

The epoxide ring in this compound can be opened to introduce an azide (B81097) functionality, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring. This reaction, often referred to as a "click" reaction, is known for its high efficiency, regioselectivity, and mild reaction conditions, especially when catalyzed by copper(I) compounds. youtube.comnih.govrsc.org The resulting triazole-containing molecules are of great interest due to their broad range of biological activities and their use as stable linkers in various chemical applications. youtube.com

The synthesis would typically involve a two-step process: first, the reaction of the epoxide with an azide source, such as sodium azide, to yield an azido-alcohol derivative. This intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to afford the 1,4-disubstituted triazole product. Microwave irradiation has also been shown to accelerate this type of cycloaddition. rsc.org

Table 2: Representative 1,3-Dipolar Cycloaddition for Triazole Synthesis

| Azide Intermediate | Alkyne | Catalyst | Product |

| Azido-alcohol derivative of this compound | Phenylacetylene | CuSO₄/Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

This table presents a representative reaction based on established methodologies for triazole synthesis.

Cyclocondensation Reactions for Thiazolidinone Formation

The aldehyde group of this compound is a prime site for cyclocondensation reactions to form various heterocyclic systems. One important transformation is the synthesis of 4-thiazolidinones. This is typically achieved through a multi-component reaction involving the aldehyde, an amine, and a compound containing a thiol group, such as thioglycolic acid. nih.gov

Alternatively, a well-established route to 5-substituted-4-thiazolidinones is the Knoevenagel condensation of an aldehyde with a pre-formed 4-thiazolidinone (B1220212) ring. nih.gov In this case, this compound would react at the C5 position of the 4-thiazolidinone core, which contains an active methylene group, to yield a 5-arylidene-4-thiazolidinone derivative. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The reaction is typically catalyzed by a base, such as piperidine or sodium acetate (B1210297). The epoxide moiety in the starting aldehyde is expected to remain intact under these conditions.

Table 3: Knoevenagel Condensation for Thiazolidinone Formation

| Aldehyde | 4-Thiazolidinone | Catalyst | Product |

| This compound | 2,4-Thiazolidinedione | Piperidine | 5-(4-(Oxiran-2-ylmethoxy)benzylidene)-2,4-thiazolidinedione |

This table presents a representative Knoevenagel condensation reaction.

Spectroscopic and Advanced Structural Characterization of 4 Oxiran 2 Ylmethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(oxiran-2-ylmethoxy)benzaldehyde, the signals corresponding to the different protons can be assigned as follows:

The aldehyde proton (-CHO) typically appears as a singlet at a downfield chemical shift, around δ 9.8-10.0 ppm.

The aromatic protons on the benzene (B151609) ring appear in the region of δ 7.0-8.0 ppm. The protons ortho to the aldehyde group are expected to be at a more downfield shift compared to the protons ortho to the ether linkage due to the electron-withdrawing nature of the aldehyde.

The protons of the oxirane ring and the adjacent methylene (B1212753) group (-OCH₂-) of the glycidyl (B131873) ether moiety resonate in the upfield region, typically between δ 2.5 and 4.5 ppm. The methylene protons adjacent to the aromatic ring will show a distinct signal from the protons on the epoxide ring itself.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.8-10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8-7.9 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.0-7.1 | d | 2H | Aromatic protons (ortho to -OCH₂) |

| ~4.3-4.5 | dd | 1H | -OCH₂- (glycidyl) |

| ~3.9-4.1 | dd | 1H | -OCH₂- (glycidyl) |

| ~3.3-3.5 | m | 1H | Oxirane methine proton |

| ~2.8-3.0 | dd | 1H | Oxirane methylene proton |

| ~2.7-2.8 | t | 1H | Oxirane methylene proton |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a very downfield chemical shift, typically in the range of δ 190-192 ppm.

The aromatic carbons will resonate in the region of δ 115-165 ppm. The carbon atom attached to the oxygen of the ether group will be more deshielded than the others, and the carbon attached to the aldehyde group will also be significantly downfield.

The carbons of the glycidyl ether group, including the methylene carbon and the two carbons of the oxirane ring, will appear in the upfield region of the spectrum, generally between δ 44 and 70 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~191 | Aldehyde carbonyl carbon (C=O) |

| ~164 | Aromatic carbon (C-O) |

| ~132 | Aromatic carbon (C-CHO) |

| ~130 | Aromatic carbons (CH) |

| ~115 | Aromatic carbons (CH) |

| ~70 | Methylene carbon (-OCH₂-) |

| ~50 | Oxirane methine carbon |

| ~44 | Oxirane methylene carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Key vibrational frequencies include:

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.

Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

The characteristic C-O-C stretching vibrations of the ether linkage and the oxirane ring are expected in the fingerprint region, typically around 1250 cm⁻¹ for the aryl ether and around 950-810 cm⁻¹ for the asymmetric and symmetric stretching of the epoxide ring.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1580, ~1510 | Medium to Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₂ stretch |

| ~915, ~840 | Medium | Epoxide ring C-O-C stretch |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, this compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. The molecular weight of this compound is 178.18 g/mol . Therefore, the ESI-MS spectrum would likely show a prominent peak at m/z 179.19 for the protonated molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the exact elemental composition of a molecule. For this compound (C₁₀H₁₀O₃), the calculated exact mass is 178.06299. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 179.0703 | ~179.1 |

| ESI-MS | [M+Na]⁺ | 201.0522 | ~201.1 |

| HRMS | [M+H]⁺ | 179.07030 | Confirms C₁₀H₁₁O₃⁺ |

Note: Observed m/z values in low-resolution MS are typically reported to one decimal place, while HRMS provides much higher precision.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate Tracking

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique in the synthesis of this compound and its subsequent derivatives. Its high sensitivity and selectivity are leveraged to monitor the progression of the chemical reaction, identify intermediates, and detect potential byproducts or impurities.

In synthetic pathways leading to more complex molecules where this compound or its analogs serve as an intermediate, such as in the synthesis of certain pharmaceuticals, LC-MS is indispensable. For instance, in the synthesis of Carvedilol, a process that utilizes the related intermediate 4-(2,3-epoxypropoxy) carbazole (B46965), reverse phase High-Performance Liquid Chromatography (HPLC) is employed to track the formation of impurities. jocpr.com The coupling of LC with MS allows for the evaluation of degradation samples and the precise identification of these minor components. jetir.org

The general procedure involves injecting a small aliquot of the reaction mixture into the LC-MS system at various time points. The liquid chromatograph separates the different components based on their affinity for the stationary phase, and the mass spectrometer then ionizes and detects the separated molecules, providing mass-to-charge ratio data. This data allows for the unambiguous identification of the starting materials, the desired intermediate product, and any side-products formed during the reaction, ensuring the synthesis is proceeding as expected and allowing for optimization of reaction conditions.

Table 1: Intermediates and Related Compounds in Syntheses Monitored by LC-MS

| Compound Name | Role | Analytical Method |

|---|---|---|

| 4-Hydroxy Carbazole | Starting Material | Reverse Phase HPLC jocpr.com |

| Epichlorohydrin (B41342) | Reagent | Reverse Phase HPLC jocpr.com |

| 4-(2,3-epoxypropoxy) carbazole | Intermediate | Reverse Phase HPLC jocpr.com |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray crystallography on a suitable single crystal of a derivative reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, the analysis shows that the carbazole group is planar, and it describes the dihedral angle between this plane and the C-O-C plane of the oxirane group as 57.1 (4)°. researchgate.netnih.gov This type of information is fundamental for understanding the steric and electronic properties of the molecule, which dictates its reactivity and biological interactions. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming supramolecular chains. researchgate.netnih.gov

Table 2: Crystallographic Data for (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₃NO₂ | researchgate.netnih.gov |

| Molecular Weight | 239.26 | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 7.6140 (15) | researchgate.netnih.gov |

| b (Å) | 9.5870 (19) | researchgate.netnih.gov |

| c (Å) | 16.628 (3) | researchgate.netnih.gov |

| Volume (ų) | 1213.8 (4) | researchgate.netnih.gov |

| Z (molecules/unit cell) | 4 | researchgate.netnih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) that constitute a compound. For this compound, with the molecular formula C₁₀H₁₀O₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (178.18 g/mol ). chemicalbook.com

This analysis is crucial for verifying the empirical formula of a newly synthesized batch of the compound. The experimental results, obtained from combustion analysis, are compared against the calculated theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the purity and correct elemental composition of the sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 67.40% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.66% |

| Oxygen | O | 16.00 | 3 | 48.00 | 26.94% |

| Total | C₁₀H₁₀O₃ | | | 178.18 | 100.00% |

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of this compound. Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for this purpose. It allows for the qualitative monitoring of reactions and the assessment of final product purity by separating the target compound from starting materials, reagents, and byproducts.

In a typical TLC analysis, a concentrated solution of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a sealed chamber with an appropriate solvent system, known as the mobile phase. A mixture of petroleum ether and ethyl acetate (B1210297) (e.g., in a 2:1 ratio) has been noted as an effective eluent for the purification of this compound via column chromatography, indicating it would also be a suitable mobile phase for TLC analysis. After development, the separated spots are visualized, commonly under UV light (254 nm or 366 nm). researchgate.net The purity is assessed by the presence of a single spot; the appearance of multiple spots indicates the presence of impurities. The retention factor (Rf) value of the main spot can be calculated and used as a characteristic identifier for the compound under the specific chromatographic conditions.

Table 4: Example TLC System for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (2:1 v/v) |

| Visualization | UV Light (254/366 nm) researchgate.net |

| Expected Result (Pure) | A single spot with a characteristic Rf value. |

Computational and Theoretical Investigations of 4 Oxiran 2 Ylmethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(Oxiran-2-ylmethoxy)benzaldehyde. These calculations, based on the principles of quantum mechanics, can determine the molecule's geometry, energy, and electronic properties with high accuracy.

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Density Functional Theory (DFT) is a widely used computational method that simplifies the many-body problem of molecular systems by focusing on the electron density rather than the individual wavefunctions of electrons. conicet.gov.ar This approach is particularly valuable for studying the energetics and pathways of chemical reactions.

For this compound, DFT could be employed to investigate the reactivity of its key functional groups: the epoxide ring and the aldehyde. The epoxide is susceptible to ring-opening reactions with nucleophiles, while the aldehyde can undergo oxidation or reduction. DFT calculations would allow for the mapping of potential energy surfaces for these reactions, identifying transition states and calculating activation barriers. This information is crucial for understanding the reaction mechanisms and predicting the most favorable reaction pathways. For instance, in studies of other molecules, DFT has been used to explore the C-H activation reactivity and has shown that the initial hydrogen abstraction is often the rate-determining step. researchgate.net

Electronic Structure Analysis (HOMO, LUMO, Bandgap Energy)

The electronic structure of a molecule is key to its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the bandgap energy, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller bandgap suggests higher reactivity and lower stability. nih.gov For a related compound, 4-(Dimethylamino)benzaldehyde, the HOMO-LUMO energy gap was calculated to be 4.314 eV, indicating high chemical stability. conicet.gov.ar A similar analysis for this compound would provide valuable information about its electronic behavior.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Bandgap Energy | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net

Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the ether, epoxide, and carbonyl groups, highlighting them as sites for electrophilic interaction. The aldehyde proton and the protons on the epoxide ring would likely exhibit a positive potential, indicating their susceptibility to nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a molecule like this compound, with its flexible ether linkage, multiple low-energy conformations are possible.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, study the dynamics of molecular processes, and provide insights into how the molecule interacts with its environment, such as solvent molecules. researchgate.net For instance, MD simulations have been used to understand the stability of protein-ligand complexes and how molecules interact with solvents like water. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density within a molecule, which arises from interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Solvatochromic Properties and Optical Behavior Predictions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is due to the differential solvation of the ground and excited electronic states of the molecule. The study of solvatochromic properties can provide valuable information about a molecule's electronic structure and its interactions with solvent molecules.

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules in different solvents. conicet.gov.ar By calculating the transition energies in various solvent environments, it is possible to predict the solvatochromic shifts and understand the nature of the electronic transitions. These calculations help in understanding the optical behavior of the compound and its potential applications in areas like nonlinear optics. nih.gov

Advanced Research Applications of 4 Oxiran 2 Ylmethoxy Benzaldehyde in Chemical Sciences

Role as a Key Building Block in Complex Organic Synthesis

The unique bifunctional nature of 4-(Oxiran-2-ylmethoxy)benzaldehyde makes it a valuable intermediate in the synthesis of more complex organic molecules. ethz.ch Its two reactive centers, the epoxide and the aldehyde, can undergo a wide range of independent chemical transformations, allowing for the stepwise or orthogonal construction of sophisticated molecular architectures.

The epoxide ring is a strained three-membered ether that is highly susceptible to ring-opening reactions. It can be readily attacked by a diverse array of nucleophiles—such as amines, thiols, alcohols, and carbanions—leading to the formation of β-substituted alcohol derivatives. ntu.edu.sg This reaction is a cornerstone of its utility, providing a reliable method for introducing a hydroxyethyl (B10761427) ether linkage and other functionalities.

Simultaneously, the aromatic aldehyde group can participate in the full spectrum of carbonyl chemistry. This includes, but is not limited to:

Oxidation to a carboxylic acid, creating a benzoic acid derivative. acs.org

Reduction to a primary alcohol, forming a benzyl (B1604629) alcohol derivative. acs.org

Reductive amination to produce secondary or tertiary amines.

Condensation reactions with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. ntu.edu.sg

Wittig or Horner-Wadsworth-Emmons reactions to generate stilbene (B7821643) derivatives.

Aldol (B89426) and related C-C bond-forming reactions .

This dual reactivity allows for the synthesis of complex pharmaceutical intermediates and functional materials where precise control over the molecular structure is paramount. ntu.edu.sg For instance, the aldehyde can be used as a handle to attach the molecule to a substrate or another polymer, while the epoxide remains available for subsequent cross-linking reactions.

Application in Polymer Chemistry and Material Science

In the realm of material science, this compound serves as a multifunctional monomer and cross-linking agent, enabling the design of advanced polymers with tailored properties. ntu.edu.sg

The primary application of this compound in polymer chemistry is as a component in epoxy resin systems. ntu.edu.sg The presence of the oxirane ring allows it to be readily incorporated into a polymer network through standard epoxy chemistry. During the curing process, typically initiated by a hardener such as a polyamine or an anhydride (B1165640), the epoxide rings open and react to form a highly cross-linked, three-dimensional thermoset polymer.

Incorporating this compound into a resin formulation can modify the properties of the final material. The rigid aromatic ring contributes to thermal stability and mechanical strength, while the pendant aldehyde group offers a site for post-curing modification, allowing for the introduction of new functionalities or the grafting of other molecules onto the polymer surface.

There is a significant research trend focused on developing polymers from renewable resources to reduce reliance on petrochemical feedstocks. acs.orgmdpi.com Vanillin (B372448), a bio-derived aromatic aldehyde from lignin, has been explored extensively as a precursor for biobased epoxy monomers. mdpi.comchemrxiv.org this compound fits directly into this paradigm, as its precursor, 4-hydroxybenzaldehyde (B117250), can be synthesized from biomass. By reacting this bio-derived phenol (B47542) with epichlorohydrin (B41342) (which can also be produced from bio-based glycerol), a sustainable route to this compound is achievable. acs.org

When cured, these biobased thermosets can exhibit thermomechanical properties comparable to or even exceeding those of conventional bisphenol A (BPA)-based epoxy resins, offering a more sustainable and potentially less toxic alternative for high-performance applications. acs.orgmdpi.com

Vitrimers are a novel class of polymers that combine the robust mechanical properties of thermosets with the reprocessability of thermoplastics. researchgate.net This unique behavior is enabled by a network of dynamic covalent bonds that can rearrange at elevated temperatures without compromising the network's integrity. researchgate.netcnrs.fr

This compound is an ideal candidate for creating epoxy vitrimers. The epoxide group forms the permanent, cross-linked thermoset backbone through reaction with a suitable curing agent. The aldehyde group, however, can be reacted with a primary amine (often a diamine hardener) to form dynamic imine (Schiff base) bonds. acs.orgmdpi.com This imine exchange allows the polymer network to be reprocessed, reshaped, or healed upon heating, a process that is not possible with traditional thermosets. mdpi.comresearchgate.net Recent research has demonstrated that epoxy vitrimers based on aldehyde-functionalized monomers exhibit excellent reprocessability and self-healing capabilities, paving the way for sustainable and recyclable high-performance materials. researchgate.nettandfonline.com

Natural fiber-reinforced composites are gaining traction as lightweight, sustainable alternatives to conventional glass or carbon fiber composites. rsc.org A major challenge in this field is the poor interfacial adhesion between the hydrophilic natural fibers (like cellulose (B213188) or hemp) and the hydrophobic polymer matrix. rsc.org

The dual functionality of this compound makes it a promising interfacial modifier or "coupling agent." The hydroxyl groups present on the surface of natural fibers can be chemically reacted with the molecule's functional groups. For example, the aldehyde could be used to form acetal (B89532) linkages with the fiber's hydroxyls, or the epoxide could be opened by them under specific conditions. This process effectively grafts the molecule onto the fiber surface. The remaining epoxide functionality is then available to co-react with the bulk epoxy resin matrix during curing, forming strong covalent bonds across the fiber-matrix interface. This enhanced adhesion leads to significantly improved mechanical properties and reduced water absorption in the final composite material. rsc.org

The reactivity of both the epoxide and aldehyde groups allows for the synthesis of other polymer classes beyond epoxy resins.

Poly(thioether)s: The reaction between an epoxide and a thiol is a highly efficient "click" reaction that forms a β-hydroxy thioether linkage. ntu.edu.sgresearchgate.netutwente.nl By reacting this compound with a dithiol monomer, a linear poly(thioether) can be synthesized via step-growth polymerization. This reaction is known for its high yield, selectivity, and mild reaction conditions. researchgate.net The resulting polymer would feature both thioether and hydroxyl groups in the backbone, with a pendant benzaldehyde (B42025) group at each repeating unit, offering further opportunities for functionalization.

Polyesters: There are two primary routes to incorporate this molecule into polyesters. First, the epoxide group can undergo ring-opening copolymerization with a cyclic anhydride monomer. rsc.org This reaction, often catalyzed, alternates between the epoxide and anhydride to build a polyester (B1180765) chain. rsc.org Second, the aldehyde group can be oxidized to a carboxylic acid. The resulting 4-(oxiran-2-ylmethoxy)benzoic acid is a monomer containing both a carboxylic acid and an epoxide. This molecule could then be polymerized through various mechanisms, for instance, by reacting the carboxylic acid with a diol to form a polyester, while the epoxide groups are subsequently used for cross-linking.

Preparation of Poly(azomethine-urethane)s

Poly(azomethine-urethane)s (PAMUs) are a class of polymers that incorporate both azomethine (-CH=N-) and urethane (B1682113) (-NH-CO-O-) linkages in their backbone. These materials are of interest for their thermal and photophysical properties. The synthesis of PAMUs often involves a multi-step process where a prepolymer containing azomethine and hydroxyl groups is first prepared, followed by copolymerization with a diisocyanate to form the urethane bonds. researchgate.netmcbu.edu.tr

The aldehyde functionality of benzaldehyde derivatives is crucial for forming the azomethine linkage. In a typical synthesis, a hydroxy-substituted benzaldehyde, such as 4-hydroxybenzaldehyde, is reacted with a diamine like o-dianisidine through a condensation reaction to form a Schiff base prepolymer containing phenolic hydroxyl groups. mcbu.edu.tr In the subsequent step, this prepolymer is reacted with a diisocyanate, for example, toluene-2,4-diisocyanate (TDI), to create the urethane linkages, resulting in the final poly(azomethine-urethane). mcbu.edu.tr

While direct use of this compound for this specific synthetic route is not explicitly detailed, its structural similarity to 4-hydroxybenzaldehyde is key. The aldehyde group of this compound could react with a diamine to form a poly(azomethine). The pendant oxirane rings on the polymer backbone would then be available for subsequent reactions. For instance, ring-opening of the epoxide with a suitable nucleophile could introduce hydroxyl groups, which could then be reacted with a diisocyanate to form the urethane cross-links or chains, thereby producing a modified poly(azomethine-urethane).

Table 1: Example Synthesis of Poly(azomethine-urethane)s from Benzaldehyde Derivatives

| Step | Reactants | Reaction Type | Resulting Linkage/Group | Reference |

| 1. Prepolymer Formation | 4-Hydroxybenzaldehyde + o-Dianisidine | Condensation (Schiff Base) | Azomethine (-CH=N-), Phenolic (-OH) | mcbu.edu.tr |

| 2. Polymerization | Prepolymer + Toluene-2,4-diisocyanate (TDI) | Polyaddition | Urethane (-NH-CO-O-) | mcbu.edu.tr |

Intermediate in the Synthesis of Diverse Functional Molecules

The dual functionality of this compound makes it a highly versatile building block in organic synthesis, enabling the creation of a wide range of functional molecules for various applications.

Generation of Advanced Pharmaceutical Intermediates

Benzaldehyde derivatives are fundamental precursors in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The specific structure of this compound, containing both an aldehyde and a reactive epoxide ring, makes it a valuable intermediate for creating complex pharmaceutical compounds. The molecule's reactivity allows for diverse chemical modifications that can lead to new drug candidates.

A significant application demonstrating the utility of the oxiranylmethoxy-aromatic scaffold is in the synthesis of β-adrenergic blocking agents. For example, the synthesis of Carvedilol, a drug used to manage hypertension and congestive heart failure, involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine side chain. researchgate.net This carbazole (B46965) intermediate is synthesized in a manner analogous to this compound, by reacting 4-hydroxycarbazole (B19958) with epichlorohydrin. researchgate.net This highlights the importance of the glycidyloxy-aromatic moiety as a key structural unit for a class of cardiovascular drugs.

Furthermore, this compound has been identified as "Bisoprolol Impurity 25," indicating its presence and relevance in the manufacturing process of the β-blocker Bisoprolol. Benzyloxybenzaldehyde derivatives have also been synthesized and evaluated as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an important target in cancer therapy. mdpi.com

Table 2: Pharmaceutical Relevance of Benzaldehyde and Related Epoxide Intermediates

| Precursor/Intermediate | Pharmaceutical Class/Drug | Therapeutic Area | Reference |

| 4-(Oxiran-2-ylmethoxy)-9H-carbazole | β-Adrenergic Blocker (Carvedilol) | Cardiovascular | researchgate.net |

| 2-Chloro-3-trifluoromethylbenzaldehyde | Calcium Antagonists | Cardiovascular | google.com |

| Benzyloxybenzaldehyde Derivatives | ALDH1A3 Inhibitors | Oncology | mdpi.com |

| This compound | Impurity in Bisoprolol Synthesis | Cardiovascular |

Chemical Transformation into Dye Colorants

Benzaldehyde derivatives serve as essential precursors in the synthesis of a variety of dyes. researchgate.net The aldehyde group is particularly useful for building the chromophoric systems responsible for the color of the dye.

A common method for synthesizing azo dyes involves the use of 4-hydroxybenzaldehyde, the direct precursor to this compound. orientjchem.org This process typically involves the diazotization of an aromatic amine, followed by a coupling reaction with 4-hydroxybenzaldehyde in a basic solution. orientjchem.org The resulting azo compound contains the characteristic -N=N- group which is a powerful chromophore.

Similarly, disperse dyes have been created from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) derivatives through Schiff base condensation. dntb.gov.ua Cyanine dyes, another important class of colorants, can be prepared by the condensation of p-diethylaminobenzaldehyde with various heterocyclic compounds. dtic.mil

Given these established synthetic routes, this compound is a suitable candidate for dye synthesis. Its aldehyde group can participate in condensation reactions to form the core structure of styryl, azo, or azomethine dyes. The oxirane ring offers an additional reactive site that could be used to covalently bond the dye to fabrics containing nucleophilic groups (e.g., hydroxyl or amine groups in natural fibers), potentially improving wash fastness.

Utility in Flavoring and Fragrance Chemical Production

The flavor and fragrance industry widely utilizes benzaldehyde and its derivatives. Benzaldehyde itself is known for its characteristic bitter almond and cherry-like aroma. knowde.comscentspiracy.com Derivatives are employed to create a wide spectrum of notes and to enhance the stability and tenacity of scents in consumer products. foreverest.net

Substitutions on the benzene (B151609) ring significantly alter the olfactory properties. For instance, 4-methoxybenzaldehyde (B44291) (anise aldehyde) has an intensely sweet, floral scent, while 4-isopropylbenzaldehyde (B89865) possesses a strong green, herbaceous odor. google.com The use of phenolic ethers as perfumes and polymer additives is also well-documented. orientjchem.org

As a 4-substituted phenolic ether derivative of benzaldehyde, this compound fits into the structural classes of compounds used in this industry. google.comorientjchem.org While its specific scent profile is not widely reported in public literature, it can be used as a precursor to other fragrance chemicals. The epoxide ring can be opened with various alcohols or other nucleophiles to generate a library of new derivatives with potentially unique and valuable aromatic properties. This synthetic versatility makes it a compound of interest for the development of novel fragrance and flavoring agents.

Reagent in Biochemical Assay Development

Benzaldehyde and its derivatives are utilized in the development and application of biochemical assays in two primary ways: as a detectable product of an enzymatic reaction or as a test compound to evaluate biological activity.

In enzyme kinetics, the production of benzaldehyde can be used to measure the activity of certain enzymes. For example, the activity of semicarbazide-sensitive amine oxidase (SSAO) can be determined by quantifying the amount of benzaldehyde produced when benzylamine (B48309) is used as the substrate. rsc.org This often involves derivatizing the resulting benzaldehyde with a fluorescent labeling reagent, such as N-acetylhydrazine acridone (B373769) (AHAD), followed by separation and sensitive detection using high-performance liquid chromatography (HPLC). rsc.org

Additionally, various benzaldehyde derivatives are themselves screened for potential therapeutic effects using biochemical and cellular assays. researchgate.net For instance, benzaldehyde derivatives have been isolated from natural sources and tested for their anti-inflammatory activity by measuring their ability to inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell cultures. acs.orgnih.gov In these contexts, the benzaldehyde derivative acts as the reagent being tested for its biological effect. The specific structure of this compound, with its reactive epoxide, makes it an interesting candidate for such screening, as it has the potential to covalently interact with biological targets.

Table 3: Applications of Benzaldehyde Derivatives in Biochemical Assays

| Assay Type | Role of Benzaldehyde Derivative | Method/Target | Reference |

| Enzyme Activity Assay | Detectable product | SSAO activity measured via HPLC-fluorescence detection of derivatized benzaldehyde. | rsc.org |

| Anti-Inflammatory Assay | Test compound (inhibitor) | Inhibition of iNOS and COX-2 expression in LPS-stimulated RAW264.7 cells. | acs.orgnih.gov |

| Aldose Reductase Inhibition | Test compound (inhibitor) | In vitro inhibition studies to guide synthesis of drugs for diabetes complications. | researchgate.net |

| ALDH Inhibition Assay | Test compound (inhibitor) | Screening for inhibitors of aldehyde dehydrogenase (ALDH) isozymes. | mdpi.com |

常见问题

Q. What are the established synthetic routes for 4-(Oxiran-2-ylmethoxy)benzaldehyde, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, 4-hydroxybenzaldehyde reacts with epichlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxirane-containing side chain. Reaction optimization involves controlling temperature (60–80°C), stoichiometry, and catalyst selection to maximize yield and minimize side products like diastereomers or ring-opening byproducts . Purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on NMR (¹H/¹³C) for identifying aldehyde protons (δ ~10 ppm) and oxirane methylene groups (δ ~3.5–4.5 ppm). FT-IR verifies the aldehyde C=O stretch (~1700 cm⁻¹) and epoxide C-O-C bands (~1250 cm⁻¹). X-ray crystallography (using SHELX software ) resolves stereochemistry and intermolecular interactions, such as CH-π stacking observed in related dialdehydes .

Q. What safety protocols are essential when handling this compound in the lab?

Safety measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (first aid requires flushing with water for 15+ minutes ).

- Ventilation: Use fume hoods to avoid inhalation; epoxides are potential irritants.

- Storage: In airtight containers away from bases or nucleophiles to prevent unintended ring-opening reactions .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound be resolved in cross-coupling reactions?

Discrepancies in reactivity (e.g., aldehyde vs. epoxide participation) require mechanistic studies :

Q. What methodologies enable the detection and quantification of trace impurities in this compound?

HPLC-UV with derivatization is effective. For example, aldehydes react with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form UV-active hydrazones (λ = 350–400 nm). Method validation includes linearity (R² > 0.995), LOD/LOQ (<1 ppm), and spike-recovery tests (95–105%) . GC-MS with silylation derivatization can detect volatile byproducts like residual epichlorohydrin .

Q. How does the stereoelectronic profile of this compound influence its application in macrocycle synthesis?

The aldehyde group undergoes [1+1] or [2+2] condensations with polyamines (e.g., ethylenediamine) to form macrocyclic Schiff bases. The oxirane moiety can later participate in click chemistry (e.g., thiol-epoxide "click") for functionalization. X-ray data show that steric hindrance from the oxiran-2-ylmethoxy group directs regioselectivity in ring formation .

Q. What strategies mitigate toxicity risks when using this compound in biomedical research?

While toxicological data are limited for this compound, read-across approaches from structurally similar aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) suggest:

- Ames tests to assess mutagenicity of epoxide-derived metabolites.

- In vitro cytotoxicity assays (e.g., HepG2 cells) with IC₅₀ profiling.

- QSAR models to predict absorption/distribution properties .

Methodological Considerations

Q. How are crystallographic refinements performed for this compound derivatives?

SHELXL refines structures using least-squares minimization against F² data. Key steps include:

Q. What solvent systems stabilize this compound during storage?

Anhydrous aprotic solvents (e.g., DCM, THF) with molecular sieves prevent hydrolysis. For aqueous work, buffered solutions (pH 6–7) minimize aldehyde oxidation to carboxylic acids. Avoid alcohols, which can nucleophilically open the epoxide ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。